3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
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Overview
Description
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C8H13Cl2F2N3. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with imidazole in the presence of a suitable base. The resulting intermediate is then treated with an amine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutanone
- 1-(Imidazol-1-ylmethyl)cyclobutan-1-amine
- 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-ol
Uniqueness
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is unique due to the presence of both the difluorocyclobutane and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.2ClH/c9-8(10)3-7(11,4-8)5-13-2-1-12-6-13;;/h1-2,6H,3-5,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXZDHLUGLVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN2C=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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